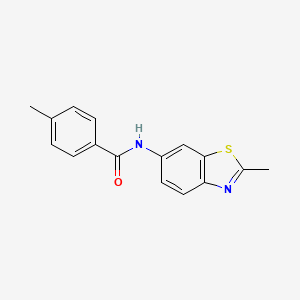

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFMIHLRXAEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:

Formation of 2-methyl-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with acetic acid and formaldehyde under reflux conditions.

Acylation Reaction: The 2-methyl-1,3-benzothiazole is then acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting antidiabetic properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and reported activities:

*Note: Activity inferred from structural similarity to kinase inhibitors like ponatinib.

Key Differences and Implications

Substituent Effects on Solubility and Binding: The methyl group in 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide enhances lipophilicity compared to the methoxy analog (314.36 g/mol), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity and Selectivity :

- Ponatinib, a clinical kinase inhibitor, shares a benzamide backbone but incorporates an imidazo-pyridazine group and trifluoromethyl substituent, enabling broad-spectrum kinase inhibition (e.g., DDR1/DDR2) . In contrast, simpler benzothiazole-benzamide analogs may lack this promiscuity, suggesting narrower target profiles.

Hydrogen Bonding and Crystallography :

- Hydrogen bonding patterns in benzothiazole derivatives influence crystal packing and stability. For instance, the 2-methyl group on the benzothiazole ring may disrupt intermolecular hydrogen bonds, affecting crystallization behavior .

Synthetic Accessibility: Analog synthesis often involves coupling benzoyl chlorides with aminobenzothiazoles, followed by HPLC purification (e.g., Example 104 in EP 3 532 474 B1) . Substituents like methoxy or chloro groups may require additional protection/deprotection steps, increasing synthetic complexity .

Biological Activity

4-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is an organic compound classified under benzamides, which are known for their diverse biological activities. This compound features a unique substitution pattern that may confer distinct pharmacological properties, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is characterized by a benzamide core with a 4-methyl group and a 2-methyl-1,3-benzothiazol-6-yl moiety. This specific arrangement influences its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C15H12N2OS |

| Molecular Weight | 272.33 g/mol |

| CAS Number | 356099-92-8 |

The primary target for 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) .

Mode of Action

This compound acts as a selective inhibitor of CSF1R tyrosine kinase, leading to:

- Disruption of macrophage survival : Inhibition of CSF1R affects macrophage proliferation and polarization, which are critical in tumor microenvironments.

- Anti-tumor effects : In animal models, particularly glioma-bearing mice, treatment with this compound has shown to block tumor progression and significantly improve survival rates by inhibiting the CSF1R pathway.

Pharmacokinetics

Preliminary studies suggest that 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide possesses favorable pharmacokinetic properties:

- Oral bioavailability : The compound is effective when administered orally.

- Stability : Optimal storage conditions are at -20°C to maintain efficacy and stability over time.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated significant anticancer properties against various cancer cell lines. The compound's mechanism involves the inhibition of pathways that promote tumor growth and metastasis.

Case Study: Glioma Models

In preclinical trials using glioma models, 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been reported to:

- Reduce tumor size.

- Enhance survival rates significantly compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Q & A

Q. What are the optimized synthetic routes for 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-methyl-1,3-benzothiazol-6-amine with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity .

- Yield optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Typical yields range from 65–78% after recrystallization .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns (e.g., methyl groups at 2.3 ppm for benzothiazole-CH and 2.1 ppm for benzamide-CH) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 311.12) .

- Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650 cm and benzothiazole C=N at ~1600 cm .

Q. What preliminary biological assays are recommended to explore its activity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme inhibition : Kinase or protease inhibition assays linked to benzothiazole’s known targets (e.g., EGFR or PARP) .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC50_{50}50 variability) be resolved methodologically?

- Dose-response revalidation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to rule out solvent interference .

- Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics, which may explain inconsistent activity .

- Structural analogs comparison : Test derivatives (e.g., methoxy or halogen substitutions) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes or optimize synthetic pathways?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets) .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for functionalization .

- Machine learning : Train models on existing benzothiazole bioactivity data to prioritize derivatives for synthesis .

Q. How can reaction scalability be improved without compromising purity?

- Flow chemistry : Continuous synthesis reduces side reactions and improves heat dissipation .

- Catalyst screening : Test Pd/C or Ni-based catalysts for selective amidation .

- Green solvents : Replace DMF with Cyrene or 2-MeTHF to enhance sustainability .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

- Receptor-ligand kinetics : Apply the Langmuir adsorption model to quantify binding affinity .

- Free-energy perturbation (FEP) : Simulate ligand-protein interactions to predict binding energy changes .

- Network pharmacology : Map compound targets onto disease pathways (e.g., cancer signaling networks) .

Key Methodological Notes

- Controlled experiments : Always include solvent and vehicle controls in bioassays to account for nonspecific effects .

- Theoretical alignment : Link mechanistic hypotheses to established frameworks (e.g., enzyme inhibition kinetics) to ensure academic rigor .

- Data reproducibility : Use triplicate measurements and blinded analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.